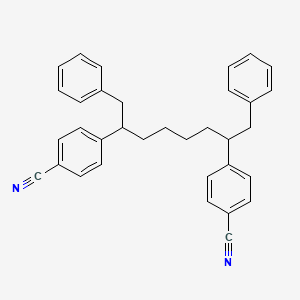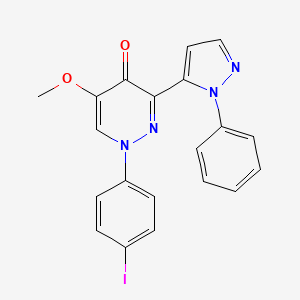
2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine is a chemical compound belonging to the benzazepine class Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of α-halogeno hydrazones with imines in the presence of sodium carbonate can lead to the formation of tetrahydrobenzazepine derivatives . The reaction typically proceeds under moderate to high chemical yields.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can further improve the sustainability of the industrial production methods.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated benzazepine derivatives. Substitution reactions can result in a variety of functionalized benzazepine compounds.
科学的研究の応用
2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Industry: The compound’s unique structural features make it valuable for the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of neurotransmitter receptors in the central nervous system, leading to anxiolytic effects . Additionally, its potential anticancer activity may be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1,5-benzoxazepine: Known for its anticancer properties.
2,3-Dihydro-1,5-benzothiazepine: Used as a calcium channel blocker and vasodilator.
2,3,4,5-Tetrahydro-1,2,4-triazine: Studied for its potential bioactive properties.
Uniqueness
2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to modulate neurotransmitter receptors and induce cell cycle arrest in cancer cells sets it apart from other similar compounds.
特性
分子式 |
C18H21NO |
|---|---|
分子量 |
267.4 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C18H21NO/c1-19-12-11-14-5-3-4-6-17(14)18(13-19)15-7-9-16(20-2)10-8-15/h3-10,18H,11-13H2,1-2H3 |
InChIキー |
ZCMPTCLUVXAAJC-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC=CC=C2C(C1)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-](/img/structure/B13994559.png)




![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)


![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)




